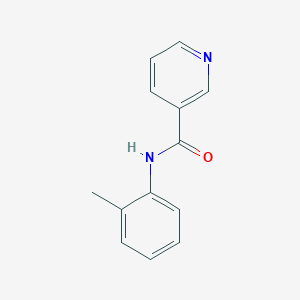

N-o-Tolyl-nicotinamide

Description

N-o-Tolyl-nicotinamide is a nicotinamide derivative characterized by an o-tolyl (2-methylphenyl) substituent attached to the nicotinamide core. The compound is primarily utilized in industrial settings, with a purity grade of 99% and standardized packaging (25 kg/cardboard drum) . While nicotinamide itself is well-documented in biochemical pathways (e.g., NAD+ biosynthesis and cellular metabolism), the o-tolyl group in this compound may enhance lipophilicity or alter receptor-binding profiles compared to simpler analogs .

Properties

Molecular Formula |

C13H12N2O |

|---|---|

Molecular Weight |

212.25 g/mol |

IUPAC Name |

N-(2-methylphenyl)pyridine-3-carboxamide |

InChI |

InChI=1S/C13H12N2O/c1-10-5-2-3-7-12(10)15-13(16)11-6-4-8-14-9-11/h2-9H,1H3,(H,15,16) |

InChI Key |

VORCCRLLTRBNGY-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1NC(=O)C2=CN=CC=C2 |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=CN=CC=C2 |

solubility |

20.7 [ug/mL] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare N-o-Tolyl-nicotinamide with key analogs in terms of structure, properties, and applications:

Table 1: Comparative Analysis of Nicotinamide Derivatives

Structural and Functional Differences

- This compound vs. Nicotinamide: The o-tolyl group increases molecular weight (212.25 g/mol vs. This modification may reduce its role in NAD+ metabolism compared to unsubstituted nicotinamide, which is a direct precursor in NAD+ biosynthesis .

- N,N-Diethylnicotinamide : The diethylamine group enhances solubility in organic solvents, making it suitable for chemical synthesis. Unlike this compound, it lacks aromatic substituents, reducing steric hindrance in reactions .

- Nicotinic Acid : The carboxylic acid group enables distinct biochemical interactions, such as binding to hydroxycarboxylic acid receptor 2 (HCA2), a property absent in carboxamide derivatives like this compound .

Key Research Findings and Data

- Solubility : Nicotinic acid’s solubility in acetonitrile (10 µg/mL) suggests that polar solvents favor unsubstituted analogs, while this compound likely requires less polar solvents .

- Thermodynamic Stability : Crystallographic data () indicate that substituents like o-tolyl may introduce steric strain, affecting stability. For example, Mn-O bond lengths in related complexes range from 2.12–2.18 Å, suggesting similar variability in nicotinamide derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.